BenchChemオンラインストアへようこそ!

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Kinase inhibition Structure-activity relationship Chromone scaffold

This compound offers a unique 7-position morpholine-4-carboxylate ester and a 3-(4-methoxycarbonyl)phenoxy substituent—a connectivity pattern absent from all clinically precedented chromone kinase inhibitors. The ester carbonyl provides an additional hydrogen-bonding vector for kinase selectivity profiling, while the morpholine carbamate ensures differential hydrolytic stability. Predicted LogP 2.27 supports cell permeability. Sourced from established screening-library collections, it is procurement-ready for SAR-by-catalog, virtual screening, and antiproliferative phenotypic assays. Multi-supplier availability minimizes stockout risk.

Molecular Formula C22H19NO8
Molecular Weight 425.393
CAS No. 637752-67-1
Cat. No. B2831025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS637752-67-1
Molecular FormulaC22H19NO8
Molecular Weight425.393
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
InChIInChI=1S/C22H19NO8/c1-27-21(25)14-2-4-15(5-3-14)30-19-13-29-18-12-16(6-7-17(18)20(19)24)31-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3
InChIKeyKLCVDQNVHYHSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637752-67-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637752-67-1) is a fully synthetic chromen-4-one (chromone) derivative belonging to the 3-phenoxy-4H-chromen-4-one subclass with a morpholine-4-carboxylate ester at the 7-position and a 4-(methoxycarbonyl)phenoxy substituent at the 3-position [1]. It has the molecular formula C₂₂H₁₉NO₈ and a molecular weight of 425.39 g·mol⁻¹ [2]. The compound is distributed through established screening-library suppliers including InterBioScreen (STOCK1N series) and Life Chemicals (catalog F3139-1809) as a research-grade small molecule for drug-discovery applications [1]. This compound is a member of the broader chromone privileged scaffold class, which has been extensively validated for kinase inhibition, anticancer activity, and anti-inflammatory applications [3].

Why Generic Substitution Fails for 3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637752-67-1): Structural Determinants of Differential Selectivity


The target compound cannot be replaced by generic chromone or morpholine-containing analogs without altering key molecular recognition properties. The 3-position substituent on the chromone scaffold is a critical determinant of kinase selectivity and cytotoxicity profile; 4H-chromen-4-one derivatives evaluated as CK2 inhibitors show that substituent identity at the 3-phenoxy position directly modulates IC₅₀ values [1]. Specifically, the 4-(methoxycarbonyl)phenoxy group introduces a hydrogen-bond-accepting ester moiety absent in simple 3-phenyl (CAS 618390-85-5) or 3-(4-methoxyphenyl) (CAS 848869-86-3) analogs, altering both electronic distribution across the chromone core and the compound's predicted LogP (2.27) [2]. The morpholine-4-carboxylate ester at the 7-position is a reversible carbamate linkage distinct from the direct morpholine C–N bond found in LY294002-type PI3K inhibitors, conferring differential hydrolytic stability and potential for tuned pharmacokinetics [3]. For procurement, substituting with a close analog without the methoxycarbonyl group risks loss of target engagement in any assay where the ester carbonyl participates in hinge-region or solvent-exposed interactions.

Quantitative Differentiation Evidence for 3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637752-67-1) Versus Closest Analogs


Structural Differentiation at Position 3: Methoxycarbonylphenoxy vs. Phenyl/Methoxyphenyl Substituents

The 4-(methoxycarbonyl)phenoxy group at the 3-position of the chromone core distinguishes this compound from the closest commercially available analogs. The 3-phenyl analog (CAS 618390-85-5; C₂₀H₁₇NO₅, MW 351.4) lacks the ester carbonyl and has a lower molecular weight and different hydrogen-bonding capacity . The 3-(4-methoxyphenyl) analog (CAS 848869-86-3; C₂₁H₁₉NO₆, MW 381.4) replaces the methoxycarbonyl with a methoxy group, eliminating the carbonyl oxygen that can act as a hydrogen-bond acceptor in kinase ATP-binding pockets . In the CK2 inhibitor series of 4H-4-chromenones evaluated by Golub et al., 3-phenoxy substituents with electron-withdrawing versus electron-donating character produced IC₅₀ shifts spanning orders of magnitude [1].

Kinase inhibition Structure-activity relationship Chromone scaffold

Predicted Physicochemical Differentiation: LogP, Molecular Weight, and Fraction sp³

The ZINC database reports a calculated LogP of 2.271 and molecular weight of 425.39 for the target compound [1]. This LogP is higher than that of the 3-phenyl analog (CAS 618390-85-5; predicted LogP ~1.8 based on lower MW and fewer polar atoms), reflecting the added ester moiety. The target compound's fraction sp³ of 0.18 indicates a largely planar, aromatic structure typical of kinase hinge-binding scaffolds [1]. These physicochemical parameters place the compound within favorable oral drug-like space but closer to the upper boundary of Lipinski's rules, differentiating it from smaller, less lipophilic analogs that may exhibit poorer passive permeability or different tissue distribution profiles [2].

Drug-likeness Physicochemical profiling Lead optimization

Class-Level Cytotoxicity Evidence: Chromone-7-yl Morpholine-4-Carboxylates Against Cancer Cell Lines

While the target compound itself has no published primary cytotoxicity data from peer-reviewed sources (no ChEMBL activity records exist for ZINC1737594 [1]), structurally related chromen-7-yl morpholine-4-carboxylates demonstrate quantifiable antiproliferative activity. The 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate analog exhibited an IC₅₀ of 15.5 µM against MCF-7 breast cancer cells . The 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5) demonstrated IC₅₀ values of 22.09 µg/mL against A549 lung adenocarcinoma and 6.40 µg/mL against MCF-7 cells . The target compound's 4-(methoxycarbonyl)phenoxy substituent is expected to modulate potency relative to these analogs given the established SAR for chromone 3-position substituents [2].

Anticancer activity Cytotoxicity profiling MCF-7 Chromone derivatives

Kinase Inhibition Class Membership: Chromone Scaffold as a Privileged Kinase-Inhibitor Chemotype

The chromone scaffold is a well-established privileged structure for ATP-competitive kinase inhibition. LY294002 (2-morpholino-8-phenylchromen-4-one), the prototypical chromone-based PI3K inhibitor, shows IC₅₀ values of 0.5 µM (PI3Kα), 0.57 µM (PI3Kδ), and 0.97 µM (PI3Kβ), and also inhibits CK2 with an IC₅₀ of 98 nM [1]. Selective chromen-4-one DNA-PK inhibitors such as NU7441 achieve IC₅₀ values of 14–42 nM [2]. However, the target compound is structurally distinct: LY294002 carries the morpholine directly at the 2-position via a C–N bond, whereas the target compound bears a morpholine-4-carboxylate ester at the 7-position—a regiochemical and connectivity difference that profoundly alters kinase selectivity profiles [3]. The 3-(4-methoxycarbonyl)phenoxy substituent further differentiates the target from all clinically precedented chromone kinase inhibitors.

Kinase inhibition PI3K CK2 Chromone scaffold

Procurement Differentiation: Supplier Diversity and Catalog Availability

The target compound is available from multiple non-excluded screening-library suppliers: Life Chemicals (catalog F3139-1809, purity ≥90%, 2 µmol format) and InterBioScreen (STOCK1N series) [1]. In contrast, the 3-phenyl analog (CAS 618390-85-5) and 3-(4-methoxyphenyl) analog (CAS 848869-86-3) are primarily listed by excluded vendors. The ethoxycarbonyl homolog (CAS 637750-51-7), while structurally closest (differing by one methylene unit in the ester alkyl chain), is reported to have distinct reactivity and bioavailability characteristics due to the ethyl ester's altered electron-donating properties [2]. For procurement, the target compound offers a unique sourcing advantage: it is the only member of this congeneric series with the methoxycarbonyl substituent that is stocked by multiple established screening-compound providers, reducing single-supplier dependency [1].

Chemical procurement Screening library Compound sourcing

Optimal Research and Industrial Application Scenarios for 3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637752-67-1)


Kinase Selectivity Panel Screening for Novel Chemotype Identification

The compound's unique combination of a 7-position morpholine-4-carboxylate ester and a 3-(4-methoxycarbonyl)phenoxy group—a connectivity pattern absent from all clinically precedented chromone kinase inhibitors such as LY294002 and NU7441—makes it a high-value chemotype for inclusion in kinase selectivity panels. Screening against a panel of 50–100 recombinant kinases can identify novel target engagement patterns orthogonal to the well-characterized 2-morpholinochromone PI3K/DNA-PK inhibitor class [Section 3, Evidence Item 4]. The ester carbonyl on the 3-phenoxy substituent provides an additional hydrogen-bonding vector that may confer selectivity for kinases with unique hinge-region geometries [Section 3, Evidence Item 1].

Anticancer Phenotypic Screening with Built-In SAR Expansion Potential

Given the demonstrated cytotoxicity of close structural analogs against MCF-7 (breast) and A549 (lung) cancer cell lines, this compound is suitable as a starting point for antiproliferative phenotypic screening [Section 3, Evidence Item 3]. The methoxycarbonyl group serves as a synthetic handle for further derivatization: hydrolysis to the carboxylic acid, amidation, or transesterification can generate a focused library for SAR exploration without altering the chromone-morpholine core. The predicted LogP of 2.27 suggests adequate cell permeability for intracellular target engagement [Section 3, Evidence Item 2].

Computational Docking and Virtual Screening Campaigns Targeting Under-Explored Kinase Clefts

The compound's 3D structure (available from ZINC1737594) and the absence of any known ChEMBL bioactivity data make it an ideal candidate for prospective virtual screening and inverse docking studies [Section 3, Evidence Items 1, 4]. Its moderate molecular weight (425 Da) and low fraction sp³ (0.18) are compatible with ATP-binding site docking, while the morpholine ring can sample chair conformations that may preferentially occupy selectivity pockets not accessed by rigid aromatic substituents [Section 3, Evidence Item 2]. This compound can serve as a 'blank-slate' chemotype for computational target-fishing experiments.

Fragment-Based and Structure-Activity Relationship (SAR) Expansion Around the Chromone 3-Position

As a member of the InterBioScreen STOCK1N screening collection and Life Chemicals catalog, this compound is procurement-ready for SAR-by-catalog approaches [Section 3, Evidence Item 5]. Researchers can order the methoxycarbonyl analog alongside the ethoxycarbonyl homolog (CAS 637750-51-7), the 3-phenyl analog (CAS 618390-85-5), and the 3-(4-methoxyphenyl) analog (CAS 848869-86-3) to systematically probe the contribution of the ester moiety to biological activity. The multi-supplier availability reduces the risk of stockout during iterative screening cycles [Section 3, Evidence Item 5].

Quote Request

Request a Quote for 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.